BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-6-(4-fluorophenoxy)pyridine: A
Versatile Halogenated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-Chloro-6-(4-
Compound Name:

fluorophenoxy)pyridine
CAS No.: 1090916-41-8
Cat. No.: B2681960

Get Quote

Executive Summary

2-Chloro-6-(4-fluorophenoxy)pyridine (Molecular Formula: C11H7CIFNO) is a disubstituted
pyridine derivative characterized by a 2,6-substitution pattern.[1] It serves as a critical
electrophilic building block in the synthesis of complex heterocyclic molecules, particularly in
the development of kinase inhibitors (e.g., c-Met, VEGFR) and phytoene desaturase (PDS)
inhibiting herbicides. Its structural utility lies in the differential reactivity of the remaining chlorine
atom, allowing for sequential nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling reactions.[2]

Chemical Identity & Properties
Nomenclature and Identifiers

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2681960#bc-rfq
https://www.benchchem.com/product/b2681960/docs?utm_src=pdf-body#2-chloro-6-4-fluorophenoxy-pyridine-a-versatile-halogenated-pyridine-scaffold
https://patentimages.storage.googleapis.com/ed/01/63/a1ba95ed59bb5c/EP0192287A2.pdf
https://pdf.benchchem.com/45/A_Comparative_Analysis_of_the_Reactivity_of_2_4_Dichloropyridine_and_2_6_Dichloropyridine_in_Nucleophilic_Aromatic_Substitution.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2681960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Detail
IUPAC Name 2-Chloro-6-(4-fluorophenoxy)pyridine
Molecular Formula C11H7CIFNO
Molecular Weight 223.63 g/mol
Not widely indexed in public registries; Search
CAS Number _
via SMILES/InChl
SMILES Fclccc(Oc2cceec(Chn2)ccl
InChl=1S/C11H7CIFNO/c12-10-3-1-2-11(13-
InChl Key

10)14-9-6-4-8(15)5-7-9/h1-7H

Predicted Physical Properties

e Physical State: Off-white to pale yellow solid or viscous oil (dependent on purity/polymorph).
e Melting Point: ~45—-60 °C (Estimated based on 2-chloro-6-phenoxypyridine analogs).

o Solubility: Soluble in dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and
dimethylformamide (DMF). Insoluble in water.

e LogP: ~3.4 (Lipophilic).

Synthetic Methodology

The synthesis of 2-chloro-6-(4-fluorophenoxy)pyridine is achieved through a controlled
Nucleophilic Aromatic Substitution (

). The reaction utilizes the symmetry of 2,6-dichloropyridine to introduce the phenoxy group
while retaining the second chlorine for future functionalization.

Reaction Scheme

The synthesis involves the coupling of 2,6-dichloropyridine with 4-fluorophenol in the presence
of a weak base.
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Figure 1: Synthetic pathway for 2-chloro-6-(4-fluorophenoxy)pyridine via

Detailed Experimental Protocol

Objective: Synthesis of 2-chloro-6-(4-fluorophenoxy)pyridine on a 10 mmol scale.
e Preparation:

o Charge a dry 50 mL round-bottom flask with 2,6-dichloropyridine (1.48 g, 10.0 mmol) and
4-fluorophenol (1.12 g, 10.0 mmol).

o Add anhydrous DMF (15 mL) or DMSO (10 mL).
o Add Potassium Carbonate (

) (2.07 g, 15.0 mmol, 1.5 eq) or Cesium Carbonate (

) (for faster kinetics).
e Reaction:
o Heat the mixture to 80—-100 °C under an inert atmosphere (

or Ar) with vigorous stirring.
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o Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The reaction typically completes in 4-12
hours.

o Note: Higher temperatures (>120 °C) may lead to bis-substitution (formation of 2,6-bis(4-
fluorophenoxy)pyridine).

o Work-up:
o Cool the reaction mixture to room temperature.

o Pour into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30
mL).

o Wash the organic phase with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
o Dry over anhydrous
, filter, and concentrate in vacuo.
 Purification:

o Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-10%
Ethyl Acetate in Hexanes).

o Yield: Expect 75-90%.

Mechanism of Action & Reactivity[5]
Nucleophilic Aromatic Substitution ()

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The chlorine
atoms at positions 2 and 6 further withdraw electron density, activating these positions toward
nucleophilic attack.

» Addition: The phenoxide ion (generated from 4-fluorophenol and base) attacks the C-2
position of the pyridine ring.

o Stabilization: The negative charge is delocalized onto the ring nitrogen (Meisenheimer
complex).
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» Elimination: Chloride acts as a leaving group, restoring aromaticity.

Regioselectivity

Since 2,6-dichloropyridine is symmetrical, the first substitution can occur at either chlorine with
equal probability.[2] However, the introduction of the electron-donating phenoxy group (via
resonance) slightly deactivates the ring toward a second substitution, allowing for the isolation
of the mono-substituted product if stoichiometry is controlled (1:1 ratio).

Applications in Drug Discovery & Agrochemicals

This scaffold serves as a "privileged structure” in medicinal chemistry, linking two aromatic
systems via an ether bridge.

Kinase Inhibitor Design

The 2-chloro-6-phenoxypyridine motif mimics the hinge-binding region or hydrophobic pocket
interactions in several kinase inhibitors.

o c-Met Inhibitors: The pyridine nitrogen can accept hydrogen bonds, while the fluorophenoxy
group occupies the hydrophobic back-pocket.

o Synthesis Utility: The remaining chlorine at position 2 is highly reactive for Suzuki-Miyaura
coupling (to add aryl groups) or Buchwald-Hartwig amination (to add amino motifs).

Agrochemical Intermediates

The structure is analogous to the ether linkage found in Picolinafen and Diflufenican
(herbicides).

o PDS Inhibition: These compounds inhibit phytoene desaturase, a key enzyme in carotenoid
biosynthesis, leading to bleaching in target weeds.
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Figure 2: Downstream applications of the scaffold in pharmaceutical and agrochemical
synthesis.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following
spectral data:

e 'H NMR (400 MHz, CDCls):

o 7.65 (t, 1H, Pyridine H-4)

[e]

7.10-7.05 (m, 4H, Phenoxy Ar-H)

[e]

6.95 (d, 1H, Pyridine H-3/5)

[e]

6.75 (d, 1H, Pyridine H-5/3)

o

Note: The pyridine protons (H-3 and H-5) will appear as doublets, while the H-4 proton is a
triplet. The para-fluorophenoxy protons often appear as a tight multiplet.

e 13C NMR: Distinct signals for the C-F coupling (
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) in the phenoxy ring and the C-Cl / C-O carbons in the pyridine ring.

e Mass Spectrometry (ESI/GC-MS):

o Parention

o Distinctive 3:1 Chlorine isotope pattern (
) at m/z 223/225.
Safety and Handling
o Hazard Classification: Irritant (Skin, Eye, Respiratory).
» Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

o Storage: Store in a cool, dry place under inert gas. Halogenated pyridines can be sensitive to
moisture over prolonged periods.
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o URL:[Link] (Analogous synthesis protocol).
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¢ Agrochemical Intermediates (Picolinafen/Diflufenican Context)

o Source: PubChem. "2-(2-Chloro-6-fluorophenoxy)

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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